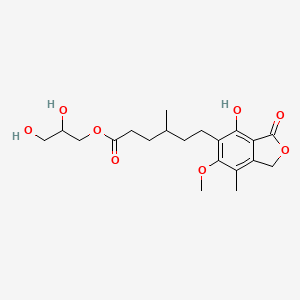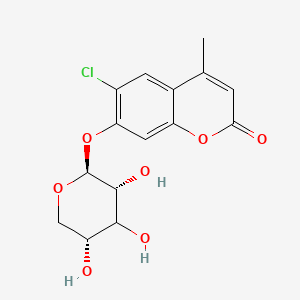
6-Chloro-4-methylumbelliferyl beta-D-Xyloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methylumbelliferyl beta-D-Xyloside is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for monitoring the hydrolysis of glycosidic bonds by beta-glucosidase enzymes. This compound has clinical applications, including the investigation of Gaucher’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves the synthesis of the umbelliferone derivative followed by glycosylation. The compound is typically synthesized by reacting 6-chloro-4-methylumbelliferone with a suitable glycosyl donor under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-Xyloside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone .
Common Reagents and Conditions
Reagents: Beta-glucosidase enzymes, water.
Conditions: Typically, the reactions are carried out at physiological pH and temperature to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is 6-chloro-4-methylumbelliferone .
Scientific Research Applications
6-Chloro-4-methylumbelliferyl beta-D-Xyloside has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study the activity of beta-glucosidase enzymes.
Biology: Employed in cell culture studies to monitor the synthesis and degradation of glycosaminoglycans.
Industry: Applied in high-throughput screening assays for the discovery of enzyme inhibitors and activators.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which can be detected fluorometrically. This process allows for the quantification of enzyme activity and the study of enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl beta-D-xyloside: Another fluorogenic substrate used for similar enzymatic assays.
4-Methylumbelliferyl beta-D-glucuronide: Used for detecting beta-glucuronidase activity.
4-Methylumbelliferyl beta-D-cellobioside: Employed in cellulase assays.
Uniqueness
6-Chloro-4-methylumbelliferyl beta-D-Xyloside is unique due to the presence of the chloro group, which can influence its reactivity and the fluorescence properties of the released umbelliferone derivative. This makes it particularly useful in specific biochemical assays where enhanced sensitivity and specificity are required .
Properties
Molecular Formula |
C15H15ClO7 |
|---|---|
Molecular Weight |
342.73 g/mol |
IUPAC Name |
6-chloro-4-methyl-7-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H15ClO7/c1-6-2-12(18)22-10-4-11(8(16)3-7(6)10)23-15-14(20)13(19)9(17)5-21-15/h2-4,9,13-15,17,19-20H,5H2,1H3/t9-,13?,14-,15+/m1/s1 |
InChI Key |
YOFHWXBULSBJDT-JGPDKYHGSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(CO3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


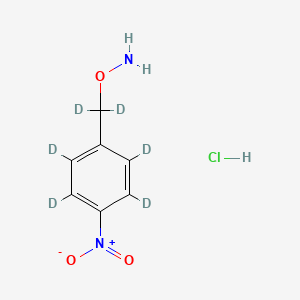
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
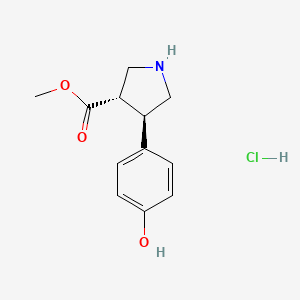

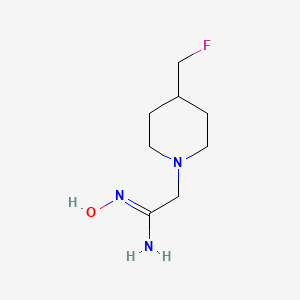

![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
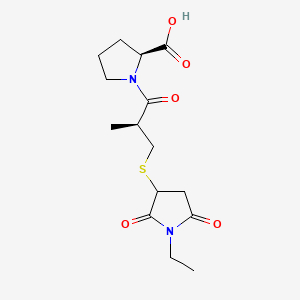

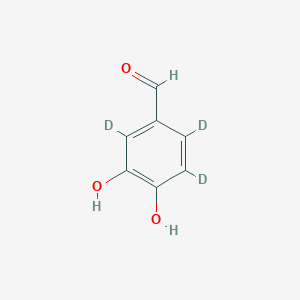

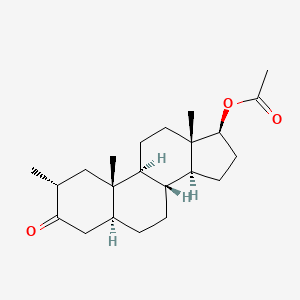
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
